molecular formula C9H6N2O2 B1262154 Quinazoline-6-carboxylic acid CAS No. 676326-53-7

Quinazoline-6-carboxylic acid

Cat. No.: B1262154
CAS No.: 676326-53-7
M. Wt: 174.16 g/mol
InChI Key: WWABBFPTGJZEDN-UHFFFAOYSA-N
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Description

Quinazoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

Quinazoline-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives with potential pharmaceutical applications.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: this compound derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: The compound is used in the development of agrochemicals and dyes.

Future Directions

Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, there is great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests potential future directions in the synthesis and biological investigation of these compounds.

Biochemical Analysis

Biochemical Properties

Quinazoline-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in cell signaling pathways and subsequent cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at lower doses, this compound may promote cell proliferation and differentiation, while at higher doses, it can induce apoptosis and inhibit cell growth . Additionally, high doses of this compound may cause toxic or adverse effects, such as organ damage and systemic toxicity . These findings underscore the importance of carefully determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism, highlighting the complex role of this compound in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the bioavailability and efficacy of this compound, making it essential to understand its transport and distribution properties for therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-6-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to yield this compound. Another approach involves the use of ortho-aminobenzamide and formic acid, which undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters, amides, or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or ketone groups, while reduction can produce alcohol or amine derivatives.

Comparison with Similar Compounds

Quinazoline-6-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline: Both quinazoline and quinoline are nitrogen-containing heterocycles, but quinazoline has an additional nitrogen atom in its structure.

    Quinoxaline: Quinoxaline is another diazanaphthalene derivative, but it differs in the position of the nitrogen atoms.

    Phthalazine: Phthalazine also contains two nitrogen atoms in its structure but has a different arrangement compared to quinazoline.

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWABBFPTGJZEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630854
Record name Quinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676326-53-7
Record name Quinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of quinazoline-6-carboxylic acid ethyl ester (79 mg, 0.391 mmol) in ethanol (4 mL) was added an aqueous solution of 1N sodium hydroxide (4 mL), and the solution was stirred for 1 hour at room temperature. 1N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, and the solution was evaporated in vacuo. Ethanol was added to the residue, and the organic layer was concentrated. The residue was dissolved in an ethyl acetate-tetrahydrofuran mixture solvent, dried over anhydrous magnesium sulfate, then, evaporated in vacuo, and quinazoline-6-carboxylic acid (15 mg, 0.086 mmol, 22%) was obtained. This was used in the next reaction without purification.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of discovering a new quinazoline-6-carboxylic acid in Zanthoxylum rhetsa?

A1: The discovery of a new this compound (compound 1) in Zanthoxylum rhetsa is significant for several reasons []. Firstly, it expands the chemical diversity of alkaloids found in this medicinal plant, known for its various pharmacological properties. Secondly, this new compound, along with other isolated metabolites (compounds 2-6), demonstrated antialgal and antibacterial activities []. This finding contributes to the ongoing search for novel bioactive compounds with potential therapeutic applications.

Q2: What are the biological activities of the isolated this compound and other metabolites from Zanthoxylum rhetsa?

A2: Research indicates that the newly identified this compound (compound 1) and other isolated alkaloids (compounds 2-4) from Zanthoxylum rhetsa exhibit antialgal and antibacterial properties []. Interestingly, while all tested metabolites displayed antialgal activity, only compound 6 lacked antibacterial activity. Additionally, both compound 6 and its derivative, compound 5 (obtained by reducing compound 4), exhibited antifungal activity []. These findings highlight the potential of these compounds as lead structures for developing new antimicrobial agents.

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